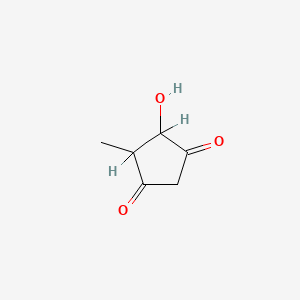
4-Hydroxy-5-methylcyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a cyclopentane derivative featuring hydroxyl and methyl groups, making it an interesting subject for various chemical studies and applications. This compound is known for its unique structural properties and reactivity, which have been explored in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione with sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-5-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Hydroxy-5-methylcyclopentane-1,3-dione has been utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Hydroxy-5-methylcyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in enzymatic reactions, potentially affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1,3-cyclopentanedione
- 4-Cyclopentene-1,3-dione
- 2-Methyl-2-cyclopenten-1-one
Comparison: 4-Hydroxy-5-methylcyclopentane-1,3-dione is unique due to its specific functional groups and structural configuration.
Propriétés
Numéro CAS |
57156-98-6 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-hydroxy-5-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3 |
Clé InChI |
LHRRTGBVCMXBLK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
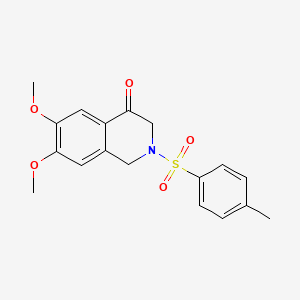


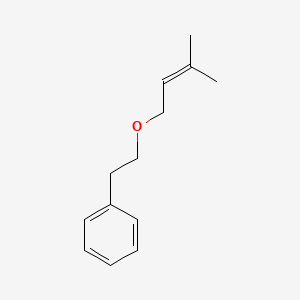
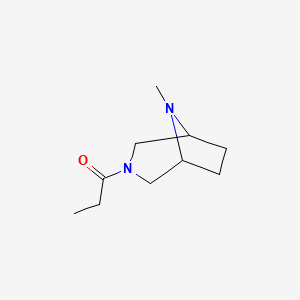
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
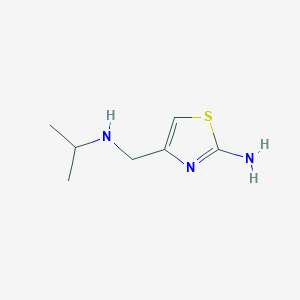
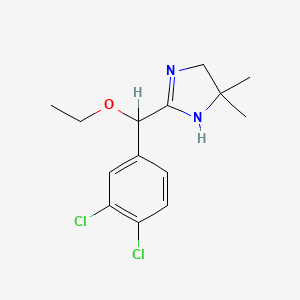

![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
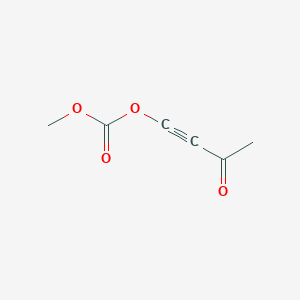
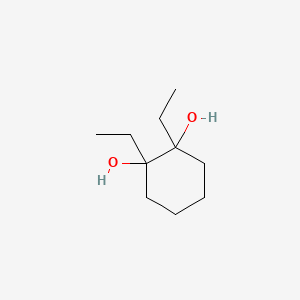
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
